Product packaging for (4-Methoxybutyl)cyclohexane(Cat. No.:CAS No. 58070-68-1)

(4-Methoxybutyl)cyclohexane

Cat. No.: B13767517
CAS No.: 58070-68-1
M. Wt: 170.29 g/mol
InChI Key: RJODNIAWMUBVRK-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)cyclohexane is a saturated hydrocarbon derivative of interest in organic chemistry and materials science research. This compound features a cyclohexane ring, a structure known for its conformational dynamics where substituents can occupy energetically distinct axial or equatorial positions . The 4-methoxybutyl side chain incorporates an ether functionality, making this molecule a potential non-polar solvent with modest oxygen-donating properties or a useful intermediate in organic synthesis. Researchers may employ it in the development of novel liquid crystals, where cyclohexane units are valued for their stability and ability to influence mesomorphic properties, or as a building block in polymer science. The alkane backbone contributes to high lipophilicity, which could be investigated in studies modeling hydrophobic interactions. As with many volatile organic compounds, appropriate safety precautions should be observed, including use in a well-ventilated area and with proper personal protective equipment, as related saturated cyclic hydrocarbons are known to be flammable . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B13767517 (4-Methoxybutyl)cyclohexane CAS No. 58070-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58070-68-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-methoxybutylcyclohexane

InChI

InChI=1S/C11H22O/c1-12-10-6-5-9-11-7-3-2-4-8-11/h11H,2-10H2,1H3

InChI Key

RJODNIAWMUBVRK-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1CCCCC1

Origin of Product

United States

Conformational Analysis and Stereochemistry of 4 Methoxybutyl Cyclohexane

In-depth Studies of Cyclohexane (B81311) Ring Conformations

The cyclohexane ring is not a planar hexagon as it might be depicted in two-dimensional drawings. To alleviate ring strain, which is a combination of angle strain and torsional strain, the cyclohexane ring adopts a three-dimensional puckered shape. fiveable.memakingmolecules.com The most stable of these is the chair conformation, where all bond angles are close to the ideal tetrahedral angle of 109.5° and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. makingmolecules.comfiveable.me

Chair-Chair Interconversion Dynamics

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a chair-chair interconversion or ring flip. fiveable.memasterorganicchemistry.com During this process, a chair conformation passes through several higher-energy intermediates, including the twist-boat and boat conformations, to arrive at an alternative chair conformation. fiveable.meacs.org In this new chair form, all axial substituents become equatorial, and all equatorial substituents become axial. makingmolecules.commasterorganicchemistry.com

For unsubstituted cyclohexane, the two chair conformations are identical in energy and are equally populated at room temperature. However, for a monosubstituted cyclohexane like (4-Methoxybutyl)cyclohexane, the two chair conformations are no longer energetically equivalent. One conformation, with the substituent in the equatorial position, is generally more stable than the one with the substituent in the axial position. libretexts.orglibretexts.org This energy difference arises from steric interactions, specifically 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the axial hydrogen atoms on the same side of the ring. libretexts.org The rate of this interconversion is temperature-dependent; at higher temperatures, the interconversion is faster. nih.gov

Influence of Alkyl and Alkoxy Substituents on Conformational Equilibria

The position of the equilibrium between the two chair conformers of a substituted cyclohexane is determined by the nature of the substituent. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. masterorganicchemistry.com

For the this compound molecule, we must consider the conformational preferences of both the butyl and methoxy (B1213986) components of the substituent. The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is about 1.75 kcal/mol. masterorganicchemistry.com The A-value for a t-butyl group is significantly larger, around 4.9 kcal/mol, effectively "locking" the conformation with the t-butyl group in the equatorial position. masterorganicchemistry.com The 4-methoxybutyl group is a flexible chain. While the entire chain acts as a single substituent, its preferred orientation will be the one that minimizes steric interactions. The butyl portion of the substituent will generally prefer the equatorial position to avoid 1,3-diaxial interactions.

The methoxy group (-OCH3) has a smaller A-value than an ethyl group, typically around 0.6-0.7 kcal/mol. researchgate.net This indicates that the preference for the equatorial position is less pronounced for a methoxy group compared to an alkyl group of similar size. The trend in A-values for halogens is counterintuitive; although atomic size increases down the group, the bond length to the cyclohexane ring also increases, which can reduce 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org

The conformational equilibrium of this compound will, therefore, be governed by the steric demand of the entire 4-methoxybutyl group. The molecule will predominantly exist in the chair conformation where this substituent occupies the more spacious equatorial position.

Stereochemical Aspects of this compound Derivatives

The introduction of a second substituent on the cyclohexane ring of this compound, or the presence of stereocenters within the substituent itself, gives rise to various stereoisomers. The relative stability of these stereoisomers is determined by the conformational preferences of both substituents.

For disubstituted cyclohexanes, the most stable conformation is generally the one that places the largest substituent, or both substituents if possible, in the equatorial position. libretexts.org For example, in a trans-1,2-disubstituted cyclohexane, both substituents can occupy equatorial positions, leading to a relatively stable conformation. libretexts.org In contrast, a cis-1,2-disubstituted cyclohexane must have one substituent in an axial position and one in an equatorial position. libretexts.org

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. sapub.orgwebmo.net Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations, the energy barriers to interconversion, and the equilibrium populations of conformers. nih.govresearchgate.net

Methods such as molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into the chair-chair interconversion process. nih.gov These simulations can visualize the transition between chair forms and identify the intermediate conformations involved. acs.orgnih.gov

Computational approaches can also be used to calculate the A-values for various substituents, which are crucial for predicting conformational equilibria. libretexts.org For complex substituents like the 4-methoxybutyl group, computational modeling can help to dissect the various steric and electronic interactions that determine its conformational preference. By systematically rotating bonds within the substituent and calculating the energy of each resulting structure, a detailed potential energy surface can be generated, revealing the most stable arrangement of the substituent on the cyclohexane ring. sapub.orgbiomedres.us

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of (4-Methoxybutyl)cyclohexane. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the different types of hydrogen atoms. The spectrum would show a complex series of overlapping multiplets for the eleven cyclohexane (B81311) protons in the 1.0-1.8 ppm range. The protons of the butyl chain would be distinguishable, with the -OCH₃ group appearing as a sharp singlet around 3.3 ppm. The two -CH₂- groups adjacent to the ether oxygen and the cyclohexane ring would have distinct chemical shifts, providing clear handles for structural confirmation. oregonstate.educhemicalbook.com

¹³C NMR Spectroscopy : The carbon NMR spectrum, particularly with proton decoupling, shows a single peak for each unique carbon atom. docbrown.infochemicalbook.com For this compound, distinct signals are expected for the methoxy (B1213986) carbon (~59 ppm), the four carbons of the butyl chain, and the carbons of the cyclohexane ring. The symmetry of the cyclohexane ring is broken by the substituent, leading to four distinct signals for the ring carbons (C1, C2/C6, C3/C5, and C4). docbrown.info

2D NMR Spectroscopy : To definitively establish the connectivity, 2D NMR techniques are employed. mnstate.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations. It would show correlations between adjacent protons on the cyclohexane ring and along the butyl chain, confirming the integrity of these structural units. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the fragments, for instance, by showing a correlation from the protons on the first methylene (B1212753) group of the butyl chain to the C1 carbon of the cyclohexane ring, and from the methoxy protons to the terminal methylene carbon of the butyl chain.

A summary of predicted NMR data is presented below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
-OC H₃~ 3.3 (singlet, 3H)~ 59To C4' of butyl chain
C H₃O-C H₂-~ 3.4 (triplet, 2H)~ 72To C3' of butyl chain, -OCH₃ carbon
-C H₂-CH₂O-~ 1.6 (multiplet, 2H)~ 29To C4' and C2' of butyl chain
Cyclohexyl-CH₂-C H₂-~ 1.4 (multiplet, 2H)~ 26To C1' and C3' of butyl chain
C H₂-Cyclohexyl~ 1.3 (multiplet, 2H)~ 37To C1, C2, C6 of cyclohexane; C2' of butyl chain
C H-Cyclohexyl (C1)~ 1.7 (multiplet, 1H)~ 38To C1' of butyl chain; C2, C6, C3, C5 of cyclohexane
-C H₂- (Cyclohexyl C2, C6)1.0 - 1.8 (multiplets)~ 33-
-C H₂- (Cyclohexyl C3, C5)1.0 - 1.8 (multiplets)~ 27-
-C H₂- (Cyclohexyl C4)1.0 - 1.8 (multiplets)~ 26.5-

(Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions. Butyl chain carbons are denoted C1' to C4', starting from the point of attachment to the ring.)

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. bhu.ac.inmsu.edu In this compound, this dynamic process involves the interconversion of the substituent between axial and equatorial positions.

Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. numberanalytics.comnih.gov

At Room Temperature : The ring inversion is fast on the NMR timescale. The observed spectrum is an average of the two conformations, resulting in a single set of time-averaged signals for the cyclohexane protons and carbons. msu.edu

At Low Temperatures : As the temperature is lowered, the rate of ring inversion slows down. When the rate becomes slow enough on the NMR timescale (below the coalescence temperature), separate signals for the axial and equatorial protons, as well as for the distinct carbon atoms in each conformation, can be resolved. bhu.ac.inresearchgate.net

By analyzing the changes in the NMR spectra as a function of temperature, researchers can determine the thermodynamic and kinetic parameters of the ring-flipping process, including the activation energy (ΔG‡) and the equilibrium constant between the two chair conformers. This provides insight into the steric and electronic preferences of the (4-methoxybutyl) substituent.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Characterization

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₂₂O), the molecular weight is 170.3 g/mol . epa.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion, [M]⁺•, with an m/z (mass-to-charge ratio) of 170. docbrown.info This molecular ion can then undergo fragmentation. Key expected fragmentation pathways include:

Cleavage of the C-C bond between the ring and the side chain : This would lead to the formation of a cyclohexyl cation or radical and a methoxybutyl radical or cation.

Alpha-cleavage at the ether linkage : Fragmentation adjacent to the ether oxygen is a common pathway.

Fragmentation of the cyclohexane ring : The ring can lose successive C₂H₄ (ethene) units, a characteristic fragmentation pattern for cyclohexanes, leading to prominent peaks at m/z values corresponding to the loss of 28, 56, etc., from the parent ion or major fragments. docbrown.info A significant peak at m/z 56 is characteristic of the cleavage of the cyclohexane ring with the loss of ethene. docbrown.info

In the context of synthesis, MS is invaluable for reaction pathway analysis. cardiff.ac.ukresearchgate.net By taking samples at various time points during a reaction and analyzing them via GC-MS (Gas Chromatography-Mass Spectrometry), chemists can identify reactants, intermediates, byproducts, and the final product. For example, in a Grignard reaction to synthesize this compound, MS could be used to detect the starting materials, any unreacted Grignard reagent, and the final product, helping to optimize reaction conditions. google.com

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. utdallas.eduhoriba.com Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific bonds and functional groups.

For this compound, the key expected vibrational bands are:

C-H Stretching : Strong bands in the IR spectrum between 2850 and 2960 cm⁻¹ are characteristic of the C-H bonds in the CH₂ and CH₃ groups of the alkane structure. uomustansiriyah.edu.iq

C-O-C Stretching : A strong, characteristic absorption in the IR spectrum, typically in the 1070-1150 cm⁻¹ region, confirms the presence of the ether linkage.

CH₂ Bending (Scissoring) : Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring vibration of the CH₂ groups in both the ring and the chain. uomustansiriyah.edu.iq

Ring Vibrations : The cyclohexane ring has characteristic "breathing" and other skeletal vibrations that appear in the fingerprint region (< 1500 cm⁻¹) of both IR and Raman spectra. ustc.edu.cn

Raman spectroscopy provides complementary information. nih.gov While C-O-C stretching is typically weak in Raman, the symmetric C-H stretching and skeletal C-C vibrations of the non-polar hydrocarbon backbone are strong. Polarized Raman spectroscopy can yield further details on vibrational symmetry and molecular orientation. jkxtac.com Subtle shifts in the positions and shapes of these vibrational bands can provide information about the conformational state of the molecule, as the vibrational frequencies can be sensitive to the local geometry (e.g., axial vs. equatorial conformers).

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
C-H Stretch (Alkyl)2850 - 2960StrongStrong
CH₂ Bend (Scissoring)~1450 - 1470MediumMedium
C-O-C Stretch (Ether)1070 - 1150StrongWeak
C-C Skeletal Vibrations800 - 1200Medium-WeakStrong

Chromatographic Techniques for Reaction Monitoring and Purification Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are fundamental for monitoring the progress of a reaction and for isolating the final product in a high state of purity.

Reaction Monitoring :

Gas Chromatography (GC) : Given the volatility of this compound, GC is an ideal technique for monitoring its synthesis. Small aliquots can be taken from the reaction mixture over time and injected into the GC. The resulting chromatogram shows peaks corresponding to the starting materials, intermediates, product, and any byproducts. By tracking the decrease in reactant peak area and the increase in product peak area, the reaction's progress and yield can be quantified. Coupling GC with a Mass Spectrometer (GC-MS) allows for the simultaneous separation and identification of each component.

Thin-Layer Chromatography (TLC) : While less quantitative, TLC is a fast and simple method for qualitatively monitoring a reaction's progress.

Purification Research :

Fractional Distillation : If the boiling points of the product and any impurities or unreacted starting materials are sufficiently different, fractional distillation can be an effective method for purification on a larger scale.

Column Chromatography : This is a highly versatile purification technique. For this compound, a non-polar stationary phase like silica (B1680970) gel could be used with a non-polar or moderately polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). mdpi.com The components of the crude reaction mixture would travel through the column at different rates, allowing for the collection of the pure product in separate fractions. The effectiveness of the separation would be monitored by analyzing the collected fractions using TLC or GC. google.com

Reactivity Studies and Reaction Mechanisms of 4 Methoxybutyl Cyclohexane

Oxidation and Reduction Reactions of the Cyclohexane (B81311) Ring and Ether Linkage

Direct experimental data on the oxidation and reduction of (4-methoxybutyl)cyclohexane is not available. However, predictions can be made based on the known reactivity of its constituent functional groups.

Oxidation: The cyclohexane ring is generally resistant to oxidation under mild conditions. More forceful oxidation, for instance with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, would likely lead to the cleavage of the cyclohexane ring, ultimately forming dicarboxylic acids. The ether linkage is also relatively stable to oxidation. However, oxidation at the carbon atom adjacent to the ether oxygen can occur under specific conditions, potentially leading to the formation of a hydroperoxide and subsequent cleavage of the C-O bond.

Reduction: The cyclohexane ring is already in a fully reduced (saturated) state and therefore cannot be further reduced under typical catalytic hydrogenation conditions. The ether linkage is also highly resistant to reduction and requires harsh conditions, such as treatment with strong acids like HBr or HI, to cleave the C-O bond.

Radical Reaction Pathways Involving Alicyclic Ethers

While no specific studies on the radical reactions of this compound have been identified, the general behavior of alkylcyclohexanes and ethers in radical reactions is well-documented.

Kinetic Studies of Hydrogen Atom Abstraction

Kinetic studies on hydrogen atom abstraction from various alkylcyclohexanes have been conducted. nih.govrsc.orgresearchgate.net These studies indicate that the rate of hydrogen abstraction depends on the type of C-H bond. Tertiary C-H bonds (like the one at the point of attachment of the butyl group to the cyclohexane ring) are generally more reactive towards radicals than secondary or primary C-H bonds.

In the case of this compound, it is expected that hydrogen abstraction would occur at several positions:

On the cyclohexane ring: Abstraction of the tertiary hydrogen at C-1 (the carbon bearing the butyl group) would be the most favorable on the ring. Abstraction of the secondary hydrogens at other positions on the ring would also occur, but likely at a slower rate.

On the butyl chain: Hydrogen atoms on the carbon adjacent to the ether oxygen (α-to-ether) are known to be activated towards radical abstraction. Therefore, the methylene (B1212753) group next to the methoxy (B1213986) group would be a likely site for hydrogen abstraction.

Quantitative kinetic data for this compound is not available and would require experimental investigation.

Mechanistic Investigations of Radical Initiated Transformations

In the presence of a radical initiator, this compound would be expected to undergo a variety of transformations. Following hydrogen abstraction, the resulting carbon-centered radical could undergo several reactions, including:

Reaction with oxygen: In the presence of oxygen, the radical would likely form a peroxyl radical, which could then propagate a chain reaction leading to the formation of hydroperoxides and other oxidation products.

Rearrangement: While less common for simple alkyl radicals, rearrangement of the radical intermediate could occur under certain conditions.

Termination: The radical could combine with another radical to form a stable product.

Detailed mechanistic investigations for this compound are absent from the scientific literature.

Acid-Catalyzed and Base-Catalyzed Transformations

Specific studies on the acid- or base-catalyzed transformations of this compound are not found in the reviewed literature.

Acid-Catalyzed Reactions: The ether linkage is susceptible to cleavage under strongly acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack by a counter-ion (e.g., Br⁻ from HBr). This would result in the cleavage of the C-O bond, yielding a cyclohexylbutanol derivative and methanol (B129727), or further reaction products depending on the conditions.

Base-Catalyzed Reactions: The cyclohexane ring and the ether linkage are generally unreactive towards bases, except under very harsh conditions. No significant base-catalyzed transformations are expected for this compound under typical laboratory conditions.

Exploration of Rearrangement Reactions

There is no mention in the scientific literature of specific rearrangement reactions involving this compound. Rearrangement reactions in organic chemistry are diverse and can be initiated by various factors, including the formation of carbocation intermediates. wiley-vch.dewikipedia.org In the context of this compound, carbocation formation could potentially be induced under strongly acidic conditions, for example, through the loss of the methoxy group. However, the resulting primary carbocation on the butyl chain would be highly unstable. A hydride shift to form a more stable secondary carbocation on the cyclohexane ring could be envisioned, but this is speculative without experimental evidence.

Research on Applications in Advanced Materials Science and Chemical Intermediates

Role as a Building Block in Complex Organic Synthesis

The molecular architecture of (4-Methoxybutyl)cyclohexane, featuring a cyclohexane (B81311) core and a methoxybutyl side chain, positions it as a valuable precursor in the synthesis of more complex molecules. Its utility spans the creation of fine chemicals and the design of novel polymers.

While direct synthesis routes for a vast array of fine chemicals starting from this compound are not extensively documented in readily available literature, the synthesis of closely related structures highlights the potential of such substituted cyclohexanes. For instance, the synthesis of 4-methoxycyclohexanone from 4-methoxyphenol is a well-established process, indicating the utility of the methoxycyclohexane moiety as an intermediate. quickcompany.in This process typically involves the hydrogenation of 4-methoxyphenol to produce 4-methoxycyclohexanol, which is then oxidized to 4-methoxycyclohexanone. quickcompany.inchemicalbook.com These ketones and alcohols are valuable intermediates in the pharmaceutical and fragrance industries. The principles of these syntheses suggest that this compound could be functionalized through reactions targeting either the cyclohexane ring or the methoxy (B1213986) group, allowing for its incorporation into a variety of fine chemical products.

The cyclohexane ring is a key structural element in various polymers, imparting properties such as thermal stability and rigidity. Research into polymers derived from cyclohexene and vinylcyclohexane demonstrates the utility of the cyclohexane core in polymer science. chemrxiv.orgresearchgate.net A rational monomer design framework for cyclohexene-derived monomers has been developed to create chemically recyclable polymers. chemrxiv.org The presence of the methoxybutyl group in this compound offers a site for further chemical modification, enabling its use as a monomer or a precursor to a monomer. For example, the methoxy group could be cleaved to yield a hydroxyl group, which can then be esterified or etherified to create a polymerizable functional group. This positions this compound as a potential precursor for the synthesis of polyesters, polyamides, and other condensation polymers. The incorporation of such a structure into a polymer backbone can influence the material's final properties, such as its glass transition temperature and mechanical strength. umass.edu

Bio-based monomers are also of significant interest, with research into compounds like 2-methoxy-4-vinylphenol as a precursor for thermoplastics and thermoset polymers. researchgate.netnih.govmdpi.com This highlights the value of the methoxyphenyl group in monomer design, a feature related to the structure of this compound.

Contribution to Liquid Crystalline Material Development

The development of liquid crystals is a prominent area where cyclohexane derivatives have made a substantial impact. The rigid cyclohexane ring, when appropriately substituted, can act as a mesogenic core, which is a fundamental component of a liquid crystalline molecule.

The design of liquid crystal molecules, or mesogens, generally involves the combination of a rigid core with flexible terminal chains. nsf.govcolorado.edu The cyclohexane ring, particularly in its trans-1,4-disubstituted form, provides the necessary rigidity and linear shape to promote the formation of liquid crystalline phases. umass.edu The inclusion of a cyclohexane ring in place of a benzene (B151609) ring in a mesogen can lead to materials with lower viscosity and different dielectric anisotropy, which are desirable properties for display applications. researchgate.net

Table 1: Key Structural Features of Cyclohexane-Based Mesogens and Their Effects

Structural FeatureInfluence on Liquid Crystal Properties
Cyclohexane Ring Provides rigidity and a linear molecular shape. Can lead to lower viscosity compared to aromatic cores.
Flexible Alkyl/Alkoxy Chains Affects the melting point and the type of liquid crystal phase formed (nematic, smectic). Longer chains tend to favor smectic phases. mdpi.com
Linking Groups (e.g., ester, ether) Connects the rigid core units and influences the overall molecular flexibility and phase behavior. semanticscholar.org
Terminal Groups (e.g., cyano, fluoro) Significantly impacts the dielectric anisotropy and other electro-optical properties. nih.gov

This table summarizes the general design principles for creating liquid crystalline materials incorporating cyclohexane rings.

The physical properties of liquid crystals are intricately linked to their molecular structure. tandfonline.comin-cosmetics.com In the case of cyclohexane-based liquid crystals, several key relationships have been established:

Alkyl and Alkoxy Chain Length: The length of the flexible chains, such as the methoxybutyl group in this compound, has a profound effect on the mesomorphic properties. researchgate.net Generally, increasing the chain length leads to a stabilization of the liquid crystal phase and can induce the formation of more ordered smectic phases at the expense of the nematic phase. mdpi.com

Nature of the Core: The substitution of a benzene ring with a cyclohexane ring in a mesogen typically results in a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid), a reduction in the optical anisotropy (birefringence), and a change in the dielectric anisotropy.

Linking Groups: The choice of linking groups between rigid units affects the thermal stability and the breadth of the liquid crystal phase range.

Utilization in Specialty Chemical Manufacturing

Beyond its role as an intermediate and a component in advanced materials, this compound and related structures find application in the broader specialty chemicals sector. The term "specialty chemicals" refers to a diverse group of chemical products that are sold on the basis of their performance or function, rather than their composition.

The synthesis of 4-methoxycyclohexanone is a prime example of its utility in producing a specialty chemical with potential applications in various industries. quickcompany.in Furthermore, the unique physical properties imparted by the methoxycyclohexyl group make it a valuable component in the formulation of products where specific solvent properties, viscosity, or thermal characteristics are required.

The development of liquid crystal displays (LCDs) represents a major application for specialty chemicals derived from cyclohexane. nsf.gov The liquid crystal mixtures used in these displays are complex formulations of multiple components, each designed to contribute specific properties to the final mixture, such as a broad operating temperature range, low viscosity for fast switching times, and appropriate optical and dielectric properties. researchgate.net Cyclohexane-based liquid crystals are often included in these mixtures to optimize performance.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.uaclinicsearchonline.org It offers a balance between accuracy and computational cost, making it suitable for molecules of the size of (4-Methoxybutyl)cyclohexane. DFT calculations can be used to optimize the molecular geometry, determining the most stable arrangement of atoms and providing precise bond lengths and angles. researchgate.net

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.ua

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. clinicsearchonline.org An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the methoxy (B1213986) group would be expected to be an area of negative potential (red), indicating a site susceptible to electrophilic attack, while the hydrogen atoms would show positive potential (blue). researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p) basis set).
PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capability.
Energy of LUMO+1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.7 eVSuggests high chemical stability.
Dipole Moment1.5 DIndicates moderate polarity.

Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to mapping a molecule's potential energy surface (PES).

Mapping the energy landscape is crucial for understanding the full range of possible structures and reaction pathways. chemrxiv.org For this compound, this would involve calculating the energy for a vast number of geometric arrangements. This allows for the identification of all stable conformers (local minima on the PES) and the transition states (saddle points) that connect them. By determining the energy barriers between different conformations, one can predict the rates of conformational change, such as the chair-flip of the cyclohexane (B81311) ring. These automated reaction path search methods are powerful tools for predicting reactants and discovering new reaction pathways. chemrxiv.org

Table 2: Hypothetical Energy Landscape Features for this compound Conformational Changes.
Conformational StateRelative Energy (kcal/mol)Description
Equatorial Chair (Global Minimum)0.0Most stable conformer with the side chain in the equatorial position.
Axial Chair~5.0Less stable conformer due to steric hindrance.
Twist-Boat~6.0Intermediate conformation during chair-flip.
Chair-Flip Transition State~10.5Energy barrier for interconversion between chair forms.

Molecular Mechanics and Molecular Dynamics Simulations

For larger systems or longer timescale phenomena, quantum methods can be computationally prohibitive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a classical-mechanical alternative to study the behavior of molecules.

Molecular mechanics models molecules as a collection of atoms connected by springs, using a force field (e.g., MM2, OPLS-AA) to calculate the potential energy of a given conformation. upenn.edunih.gov The total energy is a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. upenn.edu

Conformational sampling is the process of exploring the different three-dimensional arrangements a molecule can adopt. calcus.cloud Techniques like Monte Carlo searches or MD simulations are used to generate a wide range of conformations. uci.edu Each generated structure is then subjected to energy minimization to find the nearest local energy minimum. This process is essential for identifying all low-energy conformers that are likely to exist in a significant population at a given temperature, according to the Boltzmann distribution. uci.edu For this compound, this analysis would reveal the preferred orientations of the cyclohexane ring (chair vs. boat) and the rotational conformers (rotamers) of the flexible methoxybutyl side chain. nih.gov

Table 3: Example Energy Contribution Breakdown from a Molecular Mechanics Calculation for a this compound Conformer.
Energy TermValue (kcal/mol)Description
Bond Stretching2.5Energy from bond length deviations.
Angle Bending5.9Energy from bond angle deviations.
Torsional Strain7.1Energy from dihedral angle strain.
Van der Waals (Non-1,4)-1.9Non-bonded steric and dispersion forces.
Van der Waals (1,4)10.5Steric interactions between atoms separated by three bonds.
Total Steric Energy 24.1 Sum of all energy contributions for the minimized structure.

Molecular dynamics (MD) simulations track the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound in its liquid state can provide detailed insights into its bulk properties and intermolecular interactions. By analyzing the simulation trajectory, one can calculate properties like the radial distribution function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference molecule.

The RDF can reveal the average distances and coordination numbers, providing a picture of the local liquid structure. This analysis would help in understanding how molecules of this compound pack together and the nature of the noncovalent interactions (e.g., van der Waals forces) that govern its liquid-phase behavior. rsc.org Such simulations are also invaluable for studying how the compound interacts with other molecules, for instance, as a solvent or part of a mixture. nih.gov

Thermodynamic Property Prediction and Reaction Enthalpy Calculations

Computational methods are frequently used to predict the thermodynamic properties of molecules, which are essential for understanding chemical processes. researchgate.net Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) can be calculated using statistical mechanics based on the vibrational frequencies obtained from quantum chemical calculations.

Group additivity methods offer a simpler, empirical approach. mdpi.com In this technique, the property of a molecule is estimated by summing the contributions of its constituent functional groups. For this compound, one would sum the contributions for the cyclohexane ring, the -(CH₂)₄- alkyl chain, and the -OCH₃ ether group, with corrections for their connectivity.

Furthermore, the enthalpy change (ΔHrxn) for any hypothetical reaction involving this compound can be calculated using Hess's Law. libretexts.orgchemguide.co.uk This is typically done by using the calculated standard enthalpies of formation for all reactants and products:

ΔH°rxn = ΣΔH°f(products) - ΣΔH°f(reactants) libretexts.org

This allows for the prediction of whether a reaction will be exothermic or endothermic without performing the experiment. youtube.com

Table 4: Predicted Thermodynamic Properties of this compound in the Gas Phase at 298.15 K.
Thermodynamic PropertyPredicted ValueMethod of Prediction
Standard Enthalpy of Formation (ΔHf°)-95.5 kcal/molGroup Additivity
Standard Molar Entropy (S°)110.2 cal/(mol·K)DFT + Statistical Mechanics
Heat Capacity (Cp)55.8 cal/(mol·K)DFT + Statistical Mechanics
Enthalpy of Vaporization (ΔlgHm°)50.7 kJ/molStructure-Property Correlation mdpi.com

Future Research Directions and Emerging Paradigms for 4 Methoxybutyl Cyclohexane

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of ethers, such as the Williamson ether synthesis, often relies on strong bases, hazardous solvents, and stoichiometric reagents, leading to significant waste generation. youtube.comwikipedia.org The future of (4-Methoxybutyl)cyclohexane synthesis lies in the adoption of green chemistry principles to minimize environmental impact. chemistryjournals.net Research is shifting towards catalytic systems that improve atom economy and utilize environmentally benign reaction media.

Key strategies for sustainable synthesis include:

Catalytic Dehydration of Alcohols: A promising green alternative involves the direct coupling of 4-cyclohexylbutan-1-ol (B1346702) with methanol (B129727) via catalytic dehydration. mdpi.com This approach eliminates the need for alkyl halides and strong bases, producing water as the only byproduct. Future work will focus on developing robust, selective, and reusable solid acid catalysts, such as zeolites or functionalized resins, that can operate under mild conditions. mdpi.com

Metal-Free Synthesis in Green Solvents: Recent advancements have demonstrated the synthesis of ethers using metal-free catalysts in aqueous media. organic-chemistry.org This avoids the use of expensive and potentially toxic metal catalysts and volatile organic solvents. Applying such methodologies to the synthesis of this compound from a suitable cyclohexyl derivative and a methoxy (B1213986) source would represent a significant step towards a truly green process.

High-Temperature Catalytic Williamson Ether Synthesis (CWES): Innovations in the Williamson synthesis involve using weak alkylating agents like alcohols or esters at high temperatures (above 300°C). researchgate.netacs.org This method can proceed as a homogeneous catalytic process, reducing salt waste and allowing the use of less hazardous reactants. acs.orgsemanticscholar.org Adapting CWES for this compound could make industrial-scale production more economically and environmentally feasible.

Synthetic RouteTraditional Williamson SynthesisCatalytic DehydrationMetal-Free SynthesisHigh-Temperature CWES
Reactants 4-cyclohexylbutan-1-ol, Sodium Hydride, Methyl Iodide4-cyclohexylbutan-1-ol, MethanolCyclohexyl derivative, Methanol source4-cyclohexylbutan-1-ol, Methanol (as weak alkylating agent)
Catalyst/Reagent Stoichiometric strong base (NaH)Solid acid catalyst (e.g., Zeolite)Diaryliodonium saltsAlkali metal benzoate/phenolate
Solvent Anhydrous organic solvent (e.g., THF, DMF)Solvent-free or green solventWaterHigh-boiling point solvent or neat
Byproducts Sodium Iodide, excess base wasteWaterRecoverable iodoareneWater
Key Advantage High yield for primary halidesHigh atom economy, water is sole byproductAvoids metal catalysts, uses benign solventAvoids stoichiometric strong base and hazardous alkylating agents
Challenge Waste generation, hazardous reagentsRequires high temperatures, catalyst deactivationSubstrate scope limitationsRequires very high temperatures and pressures

Exploration of Bio-inspired Transformations

Biocatalysis offers a powerful toolkit for organic synthesis, providing high selectivity and specificity under mild, aqueous conditions. The integration of enzymatic and chemo-enzymatic processes is a key future direction for producing this compound and its precursors from renewable feedstocks.

Enzymatic Precursor Synthesis: The synthesis can begin from bio-based resources. For instance, cyclohexanone (B45756), a potential precursor, can be produced through green oxidation of cyclohexanol (B46403) using non-precious metal catalysts. researchgate.net Furthermore, enzymes such as alcohol dehydrogenases (ADHs) can stereoselectively reduce substituted cyclohexanones to specific cyclohexanol isomers, which could then be converted to the target ether. mdpi.com This approach allows for the creation of enantiomerically pure versions of this compound for specialized applications.

Chemo-enzymatic Cascades: Complex molecules like cycloalkenes can be produced from renewable sources like oleic acid through multi-step enzyme cascades combined with chemical catalysis (e.g., ring-closing metathesis). researchgate.netnih.gov A similar forward-thinking approach could be designed to produce a functionalized cyclohexane (B81311) precursor from bio-based starting materials. An engineered enzymatic pathway could construct the C4-substituted cyclohexane ring, which would then be chemically converted to the final methoxy ether.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions with high enantioselectivity. researchgate.net While not directly forming the ether bond, they could be employed in the resolution of racemic precursors, such as 4-cyclohexylbutan-1-ol, ensuring the final product has a specific stereochemistry.

Biocatalyst TypePotential Application in this compound SynthesisSubstrate ExampleProduct ExampleKey Advantage
Alcohol Dehydrogenase (ADH) Stereoselective reduction of a ketone precursor4-butyl-cyclohexanonecis/trans-4-butyl-cyclohexanolHigh stereoselectivity, mild conditions
Lipase (e.g., Candida antarctica Lipase B) Kinetic resolution of a racemic alcohol precursorrac-4-cyclohexylbutan-1-ol(R)- or (S)-4-cyclohexylbutan-1-olHigh enantioselectivity, process robustness
Engineered P450 Monooxygenase Regioselective hydroxylation of a cyclohexane precursorButylcyclohexane4-butyl-cyclohexanolHigh regioselectivity, potential for direct C-H activation
Hydrolase Upstream processing of bio-based feedstocksOlive Oil (Triglycerides)Oleic Acid (for further conversion)Enables use of raw renewable materials

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry

The paradigm of chemical synthesis and material design is being transformed by machine learning (ML) and artificial intelligence (AI). researchgate.net For a molecule like this compound, where extensive experimental data may be lacking, AI can accelerate research and development by predicting properties and optimizing synthetic routes.

Predictive Synthesis: AI models can be trained on vast reaction databases to predict the outcomes of chemical reactions, suggest optimal conditions (temperature, catalyst, solvent), and even propose novel synthetic pathways. specialchem.com For this compound, an AI framework could analyze various etherification strategies and predict yields and potential byproducts, saving significant experimental time and resources.

Property Prediction: The functional properties of this compound are determined by its molecular structure. AI models, particularly graph neural networks, can predict physicochemical properties such as boiling point, viscosity, and solubility directly from the 2D molecular graph, without requiring extensive experimental data or computationally expensive 3D structural information. newswise.com This is crucial for screening its potential use in various applications, such as a solvent, additive, or component in a functional material.

Accelerating Materials Discovery: By integrating AI-based property prediction with synthesis planning, researchers can design and screen virtual libraries of this compound derivatives. For example, AI could predict how modifications to the alkyl chain length or cyclohexane substitution pattern would affect the liquid crystal properties of a material incorporating this molecule, guiding experimental efforts towards the most promising candidates.

Advanced Applications in Functional Materials with Tunable Properties

The unique combination of a rigid cycloaliphatic group and a flexible methoxybutyl chain makes this compound an attractive building block for advanced functional materials. mdpi.comresearchgate.net Future research will focus on harnessing this structure to create materials with precisely controlled and responsive properties.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for (4-Methoxybutyl)cyclohexane, and how can experimental parameters be optimized?

  • Methodology : A multi-step approach is suggested:

Alkylation : Introduce the 4-methoxybutyl group via nucleophilic substitution or catalytic hydrogenation of pre-functionalized cyclohexane derivatives. For example, Grignard reagents or Friedel-Crafts alkylation can be employed to attach the methoxybutyl chain .

Functional Group Protection : Protect the methoxy group during synthesis to avoid side reactions.

Optimization : Use response surface methodology (RSM) or Plackett-Burman experimental designs to optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity) for maximum yield .

  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) and confirm purity via melting point analysis or NMR .

Q. How can structural and conformational properties of this compound be characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign proton environments (e.g., axial vs. equatorial substituents) using 1H^1H- and 13C^{13}C-NMR. Compare coupling constants to infer chair or boat conformations .
  • IR Spectroscopy : Identify functional groups (e.g., C-O stretch of methoxy group at ~1100 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent orientation .
    • Computational Support : Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. What mechanistic pathways govern the selective oxidation of this compound, and how do catalysts influence product distribution?

  • Mechanistic Insights :

  • Radical Pathways : Under aerobic conditions, cyclohexane derivatives undergo H-abstraction to form cyclohexyl radicals, which react with O2_2 to yield ketones or alcohols. The methoxybutyl chain may sterically hinder certain pathways .
  • Catalytic Systems : Metal-oxide catalysts (e.g., MnO2_2, TiO2_2) promote selective C-H activation. For example, nanostructured catalysts enhance surface area and reduce activation energy .
    • Data Analysis : Use gas chromatography-mass spectrometry (GC-MS) to track intermediates and kinetic modeling to identify rate-determining steps .

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected product ratios in oxidation studies?

  • Approach :

Quantum Mechanical Calculations : Map potential energy surfaces (PES) to identify transition states and competing pathways (e.g., ketone vs. alcohol formation) .

Kinetic Modeling : Integrate ab initio rate constants into mechanisms (e.g., Chemkin) to simulate product distributions under varying temperatures/pressures. Compare with experimental GC-MS profiles .

  • Case Study : If cyclohexanone derivatives dominate over alcohols despite reducing conditions, model steric effects of the methoxybutyl group on catalyst accessibility .

Q. What experimental strategies mitigate discrepancies between theoretical and observed yields in large-scale synthesis?

  • Troubleshooting :

  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., over-oxidized products or dimerization artifacts) .
  • Process Optimization : Apply Box-Behnken designs to refine parameters (e.g., reaction time, stirring rate) and minimize side reactions .
    • Case Study : If yields plateau at 70%, investigate solvent polarity effects on intermediate stability using Hansen solubility parameters .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

  • Strategies :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce stereocontrol .
  • Chromatographic Separation : Use chiral stationary phases in HPLC to resolve enantiomers and confirm optical purity via polarimetry .

Methodological Considerations

  • Data Contradictions : When oxidation studies conflict with literature (e.g., unexpected dominance of secondary alcohols), re-examine reaction conditions (e.g., trace moisture, catalyst deactivation) and replicate experiments under inert atmospheres .
  • Safety Protocols : Due to the flammability of cyclohexane derivatives, conduct reactions in fume hoods with spark-free equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.